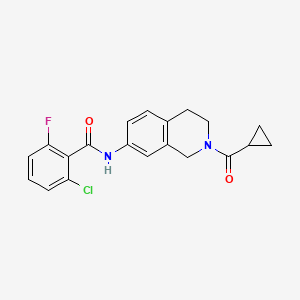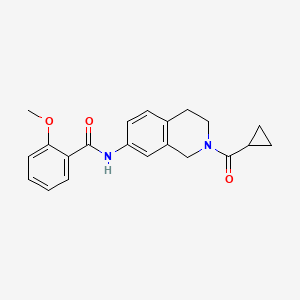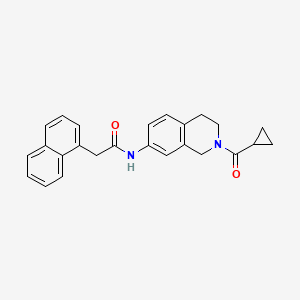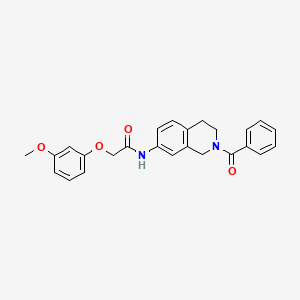![molecular formula C20H22ClN3O B6501465 2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1203077-13-7](/img/structure/B6501465.png)
2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, or 2-CNDA, is an organic compound which has been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of about 300 g/mol and a boiling point of about 155°C. The compound has been found to have a variety of biochemical and physiological effects when tested in laboratory experiments, and has been used in a range of applications. In
科学研究应用
2-CNDA has been used in a range of scientific research applications. It has been used as a tool to study the effects of various drugs on the central nervous system, as it has been found to interact with a variety of receptors in the brain. It has also been used to study the effects of various hormones on the body, as it has been found to interact with various hormone receptors. In addition, it has been used to study the effects of various environmental toxins on the body, as it has been found to interact with various toxin receptors.
作用机制
The mechanism of action of 2-CNDA is not fully understood, but it is believed to involve the interaction of the compound with a variety of receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It is believed that the compound binds to these receptors and modulates their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-CNDA has been found to have a variety of biochemical and physiological effects when tested in laboratory experiments. It has been found to increase the activity of certain enzymes, such as tyrosine hydroxylase, which is responsible for the synthesis of dopamine and norepinephrine. It has also been found to increase the release of serotonin and norepinephrine, which can lead to an increase in mood and energy levels. In addition, it has been found to modulate the activity of various hormones, such as cortisol and testosterone, which can lead to a variety of physiological effects.
实验室实验的优点和局限性
The use of 2-CNDA in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a range of experiments. Second, it has been found to interact with a variety of receptors in the body, making it a useful tool for studying the effects of various drugs, hormones, and toxins on the body. However, there are also a number of limitations to the use of 2-CNDA in laboratory experiments. For example, the compound has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, the compound has not been extensively studied in humans, meaning that its effects in humans may not be fully understood.
未来方向
The potential future directions for the use of 2-CNDA in scientific research are numerous. For example, the compound could be used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones and environmental toxins on the body. In addition, the compound could be used to study the effects of various drugs on the cardiovascular system, as well as the effects of various drugs on the immune system. Finally, the compound could be used to study the effects of various drugs on the endocrine system, as well as the effects of various drugs on the reproductive system.
合成方法
2-CNDA can be synthesized using a variety of methods, including the reaction of 2-chloro-N-methylbenzamide with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 80°C for a period of 2-3 hours. The yield of the reaction is typically around 80%.
属性
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFNXZWHWQWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)

![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide](/img/structure/B6501452.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide](/img/structure/B6501459.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B6501471.png)
![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6501481.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6501496.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6501502.png)
